molecular formula C19H34O4 B13445520 Methyl 12,13-epoxy-11-hydroxy-9-octadecenoate CAS No. 102130-57-4

Methyl 12,13-epoxy-11-hydroxy-9-octadecenoate

Cat. No.: B13445520
CAS No.: 102130-57-4
M. Wt: 326.5 g/mol
InChI Key: KUCGUAVQKWTIDU-UHFFFAOYSA-N
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Description

Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its epoxy and hydroxy functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate typically involves the epoxidation of unsaturated fatty acids followed by hydroxylation. One common method is the use of peracids, such as m-chloroperbenzoic acid, to epoxidize the double bond in the fatty acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using more efficient and cost-effective reagents. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the selectivity and yield of the epoxidation reaction. The hydroxylation step can be achieved using hydrogen peroxide in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, ketones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate involves its interaction with cellular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects. It may also interact with cellular membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate
  • Methyl 12®,13®-Epoxy-11®-hydroxy-9(Z)-octadecenoate
  • Methyl 12(S),13(S)-Epoxy-9(Z)-octadecenoate

Uniqueness

Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

102130-57-4

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 11-hydroxy-11-(3-pentyloxiran-2-yl)undec-9-enoate

InChI

InChI=1S/C19H34O4/c1-3-4-10-14-17-19(23-17)16(20)13-11-8-6-5-7-9-12-15-18(21)22-2/h11,13,16-17,19-20H,3-10,12,14-15H2,1-2H3

InChI Key

KUCGUAVQKWTIDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(O1)C(C=CCCCCCCCC(=O)OC)O

Origin of Product

United States

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